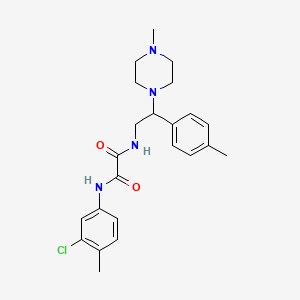
1-(2-Methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea, also known as THU or THU-001, is a chemical compound that has been extensively studied for its potential therapeutic applications. THU is a small molecule inhibitor that targets a specific protein kinase, which is involved in the regulation of various cellular processes.
Scientific Research Applications
Urea Derivatives in Biosensing and Healthcare
Urea and its derivatives play a critical role in biosensing technologies, especially in detecting and quantifying urea concentrations, which is crucial for diagnosing various diseases related to nitrogen metabolism. Urea biosensors, employing urease as a bioreceptor element, have advanced with the use of various nanoparticles and polymers, enhancing the enzyme's stability and the sensor's sensitivity. Such advancements are pivotal for medical diagnostics and environmental monitoring (Botewad et al., 2021).
Urease Inhibitors in Treating Infections
The study of urease inhibitors reveals their potential as drugs for treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. Although the clinical use of these inhibitors is limited due to side effects, the research underscores the untapped potential of urease inhibition in medical therapy (Kosikowska & Berlicki, 2011).
Anion Binding and Coordination Chemistry
Thiourea and urea derivatives are significant in anion receptor chemistry due to their ability to form hydrogen bonds with anions, which is essential for developing sensors and materials for separating and detecting anions in various contexts. This capability has broad applications in environmental chemistry, crystal engineering, and the development of functional materials (Blažek Bregović et al., 2015).
Urea in Agriculture
Urea-based fertilizers are pivotal in agriculture for providing nitrogen to crops. However, their effectiveness can be compromised by volatilization and leaching, leading to environmental pollution. Research into urease and nitrification inhibitors aims to enhance the efficiency of urea fertilizers, reducing nitrogen losses and environmental impact (Ray et al., 2020).
Urea in Energy Storage
Explorations into the use of urea as a hydrogen carrier for fuel cells highlight its potential for sustainable and long-term energy supply. Urea's attributes as a non-toxic, stable, and widely available compound make it an attractive candidate for developing clean energy technologies (Rollinson et al., 2011).
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(oxolan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-18-7-5-16(10-12-4-8-20-11-12)14(17)15-9-13-3-2-6-19-13/h4,8,11,13H,2-3,5-7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRBHEPAMDAMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

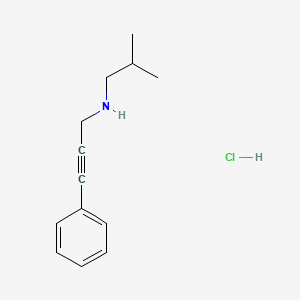
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2626606.png)
![5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2626607.png)
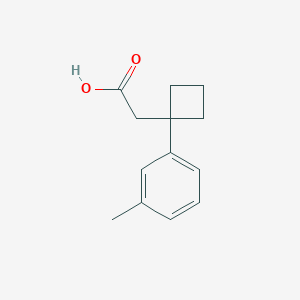
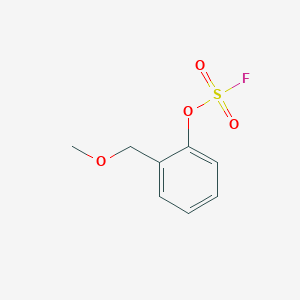
![(NZ)-4-methyl-N-[(4E)-2,3,5,6-tetrachloro-4-(4-methylphenyl)sulfonyliminocyclohex-2-en-1-ylidene]benzenesulfonamide](/img/structure/B2626614.png)
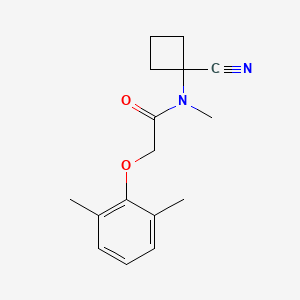
![N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2626617.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2626621.png)
![N-[2-(2-Chloropropanoylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2626622.png)
